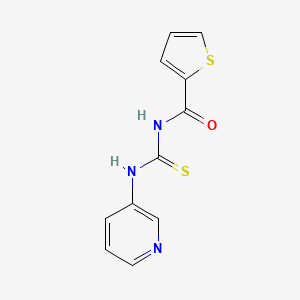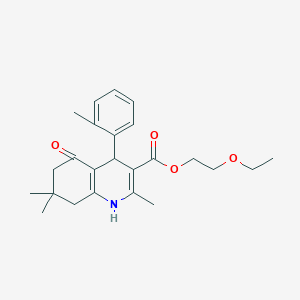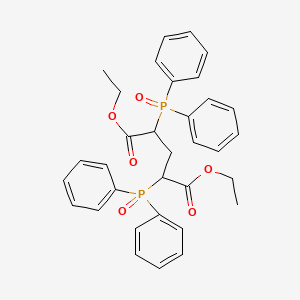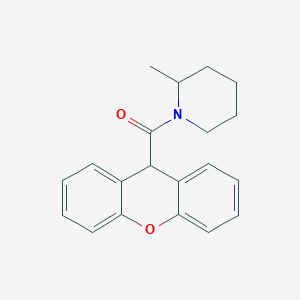![molecular formula C21H23FN6O B4895177 [4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone](/img/structure/B4895177.png)
[4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridine ring, and a triazole ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone typically involves multiple steps, including the formation of the piperazine, pyridine, and triazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of each ring and the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone is studied for its unique structural properties and reactivity. It can be used as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could make it a candidate for studying binding interactions and molecular recognition processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Piperacillin Related Compound E: A compound related to the antibiotic piperacillin, used as a reference standard in pharmaceutical testing.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist, used in the regulation of inflammation.
Uniqueness
What sets [4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone apart from these similar compounds is its unique combination of a piperazine ring, a pyridine ring, and a triazole ring
Properties
IUPAC Name |
[4-(2,6-dimethylpyridin-4-yl)piperazin-1-yl]-[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-15-11-18(12-16(2)23-15)26-7-9-27(10-8-26)21(29)20-14-28(25-24-20)13-17-5-3-4-6-19(17)22/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAZZFUAGBJXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)N2CCN(CC2)C(=O)C3=CN(N=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)

![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)

![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![Ethyl 1-[phenyl(phenylsulfanyl)acetyl]piperidine-4-carboxylate](/img/structure/B4895181.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)
